molecular formula C7H16O2<br>CH3CH(OH)CH2O(CH2)3CH3<br>C7H16O2 B1222761 1-Butoxy-2-propanol CAS No. 5131-66-8

1-Butoxy-2-propanol

Cat. No.: B1222761
CAS No.: 5131-66-8
M. Wt: 132.2 g/mol
InChI Key: RWNUSVWFHDHRCJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Butoxy-2-propanol plays a role in biochemical reactions primarily as a solvent. It interacts with various enzymes, proteins, and other biomolecules by altering their solubility and stability. For instance, it can affect the activity of enzymes by changing the microenvironment around them, potentially leading to enzyme inhibition or activation . The interactions between this compound and biomolecules are typically non-covalent, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can disrupt cell membranes, leading to changes in membrane permeability and fluidity . This disruption can affect the function of membrane-bound proteins and receptors, altering cell signaling pathways. Additionally, this compound can impact gene expression by modulating transcription factors and other regulatory proteins . These changes can lead to alterations in cellular metabolism, affecting processes such as energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effectiveness . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Toxic or adverse effects can occur at high doses, including cell membrane disruption, enzyme inhibition, and alterations in metabolic processes . Understanding the dosage effects of this compound is crucial for assessing its safety and potential risks in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for assessing its overall impact on biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution is influenced by its solubility and affinity for different cellular compartments . Understanding the transport and distribution of this compound is crucial for assessing its overall impact on cellular function and toxicity.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can influence its interactions with enzymes, proteins, and other biomolecules, affecting cellular processes such as signaling, metabolism, and gene expression . Understanding the subcellular localization of this compound is essential for assessing its overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-2-propanol can be synthesized through the reaction of propylene oxide with butanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1 to 5 atmospheres. The catalyst used can be an acid or a base, with sulfuric acid and sodium hydroxide being common choices .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process where propylene oxide and butanol are fed into a reactor containing a catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products. This method ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Butoxy-2-propanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-tert-Butoxy-2-propanol
  • 2-Butoxyethanol
  • 1-Propoxy-2-propanol
  • 2-Methyl-1-propanol
  • Isobutanol

Comparison: 1-Butoxy-2-propanol is unique due to its balanced solvent properties, making it suitable for a wide range of applications. Compared to 2-butoxyethanol, it has a higher boiling point and lower toxicity, making it safer for use in industrial applications. 1-tert-Butoxy-2-propanol, on the other hand, has a bulkier structure, which can affect its solvent properties and reactivity .

Properties

IUPAC Name

1-butoxypropan-2-ol
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InChI

InChI=1S/C7H16O2/c1-3-4-5-9-6-7(2)8/h7-8H,3-6H2,1-2H3
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InChI Key

RWNUSVWFHDHRCJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCC(C)O
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Molecular Formula

Record name PROPYLENE GLYCOL n-BUTYL ETHER
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DSSTOX Substance ID

DTXSID8027589
Record name 1-Butoxy-2-propanol
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Molecular Weight

132.20 g/mol
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Physical Description

Liquid; NKRA, Colorless liquid; [ICSC] Odor of ether; [Dow Chemical MSDS], CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name 2-Propanol, 1-butoxy-
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Record name Propylene glycol n-butyl ether
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Boiling Point

171 °C
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Flash Point

63 °C c.c.
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Solubility

Solubility in water, g/100ml: 6 (moderate)
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Density

Relative density (water = 1): 0.879 (25 °C)
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Vapor Density

Relative vapor density (air = 1): 4.55
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Vapor Pressure

1.4 [mmHg], Vapor pressure, kPa at 25 °C: 0.187
Record name Propylene glycol n-butyl ether
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CAS No.

5131-66-8
Record name 1-Butoxy-2-propanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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